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Get Quote

The table below summarizes key interaction areas based on Izerlisib's pharmacology.

Interaction Specific Examples . . Recommendation for
. Potential Effect /| Risk
Category I Mechanisms Researchers
Strong Drugs like rifampin, May decrease lzorlisib Avoid concomitant use;
CYP3A4 carbamazepine, St. plasma concentration, consider alternative agents

Inducers [1]

Strong
CYP3A4

John's Wort

Drugs like
clarithromycin,

reducing efficacy [2]

May increase lzorlisib
plasma concentration,

without CYP3A4 induction
potential.

Monitor for increased adverse
effects; consider dose

Inhibitors [1] itraconazole, adjustment if co-

ritonavir [2]

raising the risk of toxicities
administration is necessary.

Other PI3K Potential for additive or

Inhibitors [3]

Alpelisib, Copanlisib, Generally avoided in

Idelalisib synergistic class-specific

toxicities (e.g.,

research protocols due to
overlapping toxicity profiles.
hyperglycemia, severe skin

reactions) [3]

Use with caution and monitor
for effects of narrow-
therapeutic-index co-
administered drugs.

Sensitive CYP3A4
substrates

Substrates of
CYP Enzymes

Izorlisib may inhibit CYP
enzymes, increasing
concentrations of other
drugs [1]
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Interaction Specific Examples . . Recommendation for
] Potential Effect /| Risk

Category | Mechanisms Researchers
Drugs Corticosteroids, Additive risk of Closely monitor blood
Affecting atypical hyperglycemia, a known glucose levels, especially at
Blood antipsychotics class effect of PI3Ka treatment initiation.
Glucose inhibitors [3] [1]
Hepatotoxic Other drugs with Additive risk of liver injury [2]  Monitor liver function tests
Agents hepatotoxicity [1] (e.g., AST, ALT, bilirubin)

potential regularly.

Mechanisms and Management of Key Interactions

¢ Hyperglycemia: PI3K signaling is crucial for insulin signaling. Inhibiting PI3Ka, particularly, can
disrupt glucose homeostasis, leading to severe hyperglycemia. In studies with the PI3Ka inhibitor
Alpelisib, this is a frequent and serious adverse event [3]. Patients with pre-existing diabetes or
obesity are at higher risk [3].

e Hepatotoxicity: Drug-induced liver injury is a known risk with PI3K inhibitors. Some PI3Kd/y
inhibitors have been associated with hepatotoxicity, leading to serious adverse events and limiting
their clinical use [3].

e Skin Toxicity: Severe skin reactions, including maculopapular rash and severe cutaneous adverse
reactions (SCARs), have been reported with PI3K inhibitors like Alpelisib [3].

Experimental Protocol for Monitoring Interactions in
Preclinical Research

This protocol provides a framework for assessing and managing potential Izorlisib interactions in a research

setting.

1. Objective: To evaluate the in vivo pharmacokinetic (PK) and toxicological interactions between Izorlisib

and a co-administered drug (Drug X) in a murine model.

2. Materials:

e lzorlisib (HY-15466, MedChemExpress) [4]

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8037248/
https://www.drugs.com/drug-interactions/alpelisib.html
https://www.drugs.com/drug_interactions.html
https://www.drugs.com/drug-interactions/alpelisib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8037248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8037248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8037248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8037248/
https://www.smolecule.com/products/s548364?utm_src=pdf-body
https://www.smolecule.com/products/s548364?utm_src=pdf-body
https://www.smolecule.com/products/s548364?utm_src=pdf-body
https://www.medchemexpress.com/izorlisib.html?srsltid=AfmBOooVcxHvAKiHDGNZD-nd0i5Ri-70-MGf-1NSVuHPEa7b4g7pa-6Q
https://www.smolecule.com/products/s548364?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

e Drug X (the compound to test for interaction)
¢ Vehicle (e.g., 10% DMSO + 90% Corn Qil) [4]
e Animal model (e.g., immunocompromised mice with tumor xenografts)

3. Dosing Formulation:

e Prepare lzorlisib and Drug X fresh daily.
e Suspend or dissolve in vehicle for oral gavage. For Izorlisib, a typical research dose is 12.5-25
mg/kg, administered orally once daily [4].

4. Experimental Groups & Dosing Schedule:

e Group 1 (Control): Vehicle only.

Group 2: Izorlisib alone.

Group 3: Drug X alone.

Group 4: Izorlisib + Drug X.

Treatment duration should be based on the study objectives (e.g., 7-28 days).

5. Blood Sample Collection for PK Analysis:

e Collect blood samples (e.g., via submandibular vein) at pre-dose and multiple time points post-dose
(e.g.,0.5,1, 2, 4,8, 12, 24 hours) on Day 1 and the last day of the study.
e Centrifuge samples to obtain plasma and store at -80°C until analysis.

6. Toxicological Assessment:

e Body Weight & Clinical Signs: Monitor and record daily.

¢ Blood Glucose Monitoring: Measure blood glucose levels regularly using a glucometer. Be
prepared to intervene if severe hyperglycemia occurs [3].

e Terminal Blood Collection: Collect blood at study termination for clinical pathology (e.g., plasma
chemistry panels for liver and kidney function).

e Histopathology: Harvest and preserve key organs (liver, kidneys, skin, etc.) in formalin for
histological examination.

7. Data Analysis:

e PK Parameters: Use non-compartmental analysis to determine AUC, C~max~, T~max~, and t~1/2~
for 1zorlisib and Drug X in the presence and absence of the other.

o Statistical Analysis: Compare toxicological markers (body weight, blood glucose, clinical pathology)
between the combination group and the mono-therapy groups to identify additive effects.
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PI3K Inhibitor Resistance and Interaction Pathways

The following diagram illustrates key signaling pathways and resistance mechanisms relevant to Izorlisib,

which can inform interaction studies.
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The diagram above shows that resistance mechanisms like PTEN loss or PIK3CA mutations can
hyperactivate the pathway, potentially altering a tumor's sensitivity to Izorlisib. Furthermore, drug-induced
feedback upregulation of Receptor Tyrosine Kinases (RTKs) is a common resistance mechanism that can

also be influenced by other concomitant therapies [3].

Key Considerations for Researchers

¢ Monitor Biomarkers: In preclinical models, monitor established pharmacodynamic (PD) biomarkers
of PI3K pathway inhibition, such as phosphorylation of AKT, S6, and 4E-BP1 in tumor tissue, to
confirm target engagement and assess interaction effects [5] [4].

¢ Consult Official Sources: For the most current information, refer to the latest non-proprietary data
and consult the U.S. Food and Drug Administration (FDA) and clinical trial databases (e.g.,
ClinicalTrials.gov).

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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